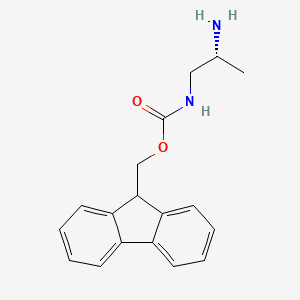
p-(2-Aminoethoxy)phenol hydrochloride
Vue d'ensemble
Description
p-(2-Aminoethoxy)phenol hydrochloride: is a chemical compound with the molecular formula C8H12ClNO2. It is a derivative of phenol, where the hydroxyl group is substituted with an aminoethoxy group. This compound is often used in various chemical and biological research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-(2-Aminoethoxy)phenol hydrochloride typically involves the nucleophilic aromatic substitution of a halogenated phenol with an aminoethoxy group. The reaction conditions often require a strong base to facilitate the substitution reaction. For example, the reaction of p-chlorophenol with 2-aminoethanol in the presence of a base like sodium hydroxide can yield p-(2-Aminoethoxy)phenol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: p-(2-Aminoethoxy)phenol hydrochloride can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aminoethoxy group directs the substitution to the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: p-(2-Aminoethoxy)phenol hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in studying the mechanisms of nucleophilic aromatic substitution reactions.
Biology: In biological research, this compound is used to study enzyme interactions and as a substrate in enzymatic assays.
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of p-(2-Aminoethoxy)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, thereby modulating their activity. The phenolic hydroxyl group can participate in redox reactions, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
p-Aminophenol: Similar structure but lacks the ethoxy group.
2-Aminoethoxyphenol: Similar but with the aminoethoxy group in a different position.
Hydroquinone: Lacks the aminoethoxy group but shares the phenolic structure.
Uniqueness: p-(2-Aminoethoxy)phenol hydrochloride is unique due to the presence of both an aminoethoxy group and a phenolic hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry.
Propriétés
IUPAC Name |
4-(2-aminoethoxy)phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-5-6-11-8-3-1-7(10)2-4-8;/h1-4,10H,5-6,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARULEAIJJGDJPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622998 | |
| Record name | 4-(2-Aminoethoxy)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98420-50-9 | |
| Record name | 4-(2-Aminoethoxy)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














